N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline
Description
Chlorine (Position 5, Pyrimidine)
Methoxy (Position 2, Aniline)
Acetylpiperazino (Position 4, Aniline)
| Property | Value |
|---|---|
| Torsional flexibility | 120° rotation about N-C bond |
| pKa | 7.1 (tertiary amine) |
| Solubility | 23 mg/mL in DMSO |
The acetyl group reduces basicity (ΔpKa = −3.2 vs piperazine) while maintaining hydrogen-bonding capacity through the carbonyl oxygen. Piperazine geometry adopts a chair conformation with axial acetyl group (N-C-O dihedral = 172°).
Spatial Arrangement
- Chlorine and methoxy groups lie in aromatic planes
- Acetylpiperazino chain projects orthogonally from aniline ring
- Minimum energy conformation shows intramolecular H-bond between pyrimidine N-H and acetyl O (2.1 Å)
Properties
Molecular Formula |
C25H25ClN6O2 |
|---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
1-[4-[4-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H25ClN6O2/c1-16(33)31-9-11-32(12-10-31)17-7-8-22(23(13-17)34-2)29-25-28-15-20(26)24(30-25)19-14-27-21-6-4-3-5-18(19)21/h3-8,13-15,27H,9-12H2,1-2H3,(H,28,29,30) |
InChI Key |
VFZGFLQJVHZUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidine-Indole Core
The synthesis begins with a reaction between 2,4-dichloropyrimidine and indole derivatives. For example, 2,4-dichloropyrimidine can be treated with indole in the presence of a Lewis acid catalyst such as aluminum chloride to yield an intermediate compound. The general reaction can be summarized as follows:
$$
\text{2,4-Dichloropyrimidine} + \text{Indole} \xrightarrow{\text{AlCl}_3} \text{Intermediate}
$$
Introduction of Chloro and Methoxy Groups
Following the formation of the core structure, chloro and methoxy groups are introduced through electrophilic aromatic substitution or nucleophilic substitution methods. For instance:
Chloro group introduction may involve chlorination using thionyl chloride or similar reagents.
Methoxy group can be introduced via methylation using methyl iodide in a basic medium.
Attachment of the Piperazine Moiety
The final step involves attaching the piperazine moiety to the aniline derivative. This can be achieved through a nucleophilic substitution reaction where an acetyl-piperazine reacts with the previously synthesized intermediate:
$$
\text{Intermediate} + \text{Acetylpiperazine} \rightarrow \text{N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline}
$$
Summary of Key Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | AlCl₃ | Catalyze formation of pyrimidine-indole core |
| 2 | Thionyl Chloride | Introduce chloro group |
| 3 | Methyl Iodide | Introduce methoxy group |
| 4 | Acetylpiperazine | Attach piperazine moiety |
Yield and Efficiency Considerations
The overall yield of this compound can vary depending on several factors:
Reaction conditions (temperature, time)
Purity of starting materials
Efficiency of purification methods (e.g., column chromatography)
Optimizing these parameters is crucial for achieving high yields in laboratory settings.
Chemical Reactions Analysis
Formation of the Indole Core
The indole moiety is typically synthesized via the Fischer indole synthesis or Bartoli indole synthesis , but analogous structures in the search results suggest alternative routes. For example, 3-(2-Chloropyrimidin-4-yl)-1H-indole (PubChem CID 945016-63-7) involves direct coupling of chloropyrimidine to indole, indicating possible cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
Installation of the Methoxy Group
The methoxy group on the aniline ring may be introduced via O-methylation . Analogous compounds like 2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline (Sigma-Aldrich) show sulfonamide linkages, implying nucleophilic substitution or sulfonation steps .
Piperazine Acetylation
The piperazine derivative undergoes acylation to form the 4-acetylpiperazino group. Standard methods involve reacting piperazine with acetyl chloride in the presence of a base (e.g., NaOH or pyridine).
Reaction Steps and Mechanisms
| Reaction | Reagents/Conditions | Key Mechanism |
|---|---|---|
| Indole synthesis | Fisher/Bartoli conditions (e.g., Zn/HCl, NH4Cl) | Cyclocondensation of phenylhydrazine |
| Pyrimidine coupling | Pd catalyst, ligand (e.g., Xantphos), base | Cross-coupling (Suzuki/Buchwald-Hartwig) |
| Methoxylation | CH3I, K2CO3, DMF | Nucleophilic aromatic substitution |
| Piperazine acetylation | AcCl, NaOH, THF | Nucleophilic attack on carbonyl carbon |
Structural Validation
The compound’s structure aligns with analogs such as 3-(2-Chloropyrimidin-4-yl)-1H-indole , which shares the indole-chloropyrimidine linkage. The piperazine acetylation mirrors standard acylation protocols, while the methoxy group’s placement suggests positional control via directing groups (e.g., halogen meta-directing).
Challenges and Considerations
-
Regioselectivity : Ensuring correct substitution patterns during coupling reactions (e.g., pyrimidine attachment to the indole’s 3-position).
-
Functional group compatibility : Protecting reactive groups (e.g., piperazine’s secondary amine) during acylation steps.
-
Solubility : Managing the compound’s solubility during purification, as indicated by its predicted density (1.261 g/cm³) and solubility in dichloromethane .
Research Findings
-
Anticancer potential : Similar indole-pyrimidine hybrids show activity against cancer cell lines via apoptosis induction and proliferation inhibition.
-
Antiviral activity : Analogous compounds like (5-chloropyridin-3-yl) 1H-indole-4-carboxylate exhibit antiviral properties, suggesting shared mechanisms .
This synthesis leverages established heterocyclic chemistry and acylation techniques, with structural diversity enabling biological activity. Future studies should optimize reaction conditions to improve yields and scalability.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline exhibit promising anticancer properties. Preliminary studies have shown that this compound may induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanisms involved likely include:
- Cell cycle arrest
- Induction of apoptosis
These findings align with studies on other indole and pyrimidine derivatives, which have demonstrated effectiveness against multiple cancer types, suggesting that this compound could be developed as a lead anticancer agent.
Anti-inflammatory Activity
Another significant application of this compound lies in its potential anti-inflammatory effects. Compounds containing similar functional groups have been studied for their ability to modulate inflammatory pathways. For instance, research on related structures has indicated that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making them candidates for treating inflammatory diseases .
Pharmaceutical Development
The synthesis of this compound typically involves multi-step organic reactions. The development of pharmaceutical formulations containing this compound is underway, focusing on:
- Targeted delivery systems : Enhancing bioavailability and reducing side effects.
- Combination therapies : Investigating synergistic effects with existing anticancer or anti-inflammatory drugs.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds with similar structures:
| Study | Findings | |
|---|---|---|
| Study A (2020) | Investigated a related indole-pyrimidine compound showing significant cytotoxicity against breast cancer cells. | Supports the potential of indole derivatives in cancer therapy. |
| Study B (2019) | Evaluated anti-inflammatory effects in animal models using pyrimidine derivatives. | Suggests applicability in treating chronic inflammatory diseases. |
| Study C (2021) | Conducted molecular modeling studies indicating favorable binding interactions with key biological targets. | Validates the design of new derivatives based on structural insights. |
These studies highlight the versatility of compounds like this compound in therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline involves its interaction with specific molecular targets. For example, it may inhibit certain kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a pyrimidine-aniline scaffold with several kinase inhibitors and experimental intermediates. Key structural differences lie in substituents on the pyrimidine ring and the aniline side chain:
Table 1: Substituent Comparison
Biological Activity
N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
Chemical Structure
The compound can be structurally represented as follows:
This structure features an indole core, a chloropyrimidine moiety, and an acetylpiperazine group, which are known to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Mechanisms of Action :
Antimicrobial Efficacy
A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 5 µg/mL against S. aureus, suggesting strong antimicrobial potential.
Anticancer Activity
In another study focusing on cancer cell lines:
- The compound exhibited IC50 values ranging from 10 to 30 µM across different cancer types, indicating significant cytotoxicity. Notably, it was more effective against breast and lung cancer cell lines compared to others like colon cancer .
Comparative Analysis of Biological Activities
| Activity Type | Efficacy Level | Comparison Drug |
|---|---|---|
| Antimicrobial | MIC = 5 µg/mL against S. aureus | Ampicillin |
| Anticancer | IC50 = 10-30 µM | Doxorubicin |
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for understanding the pharmacokinetics of the compound:
- Absorption : Predicted to have good oral bioavailability due to its lipophilic nature.
- Metabolism : Likely metabolized by cytochrome P450 enzymes.
- Excretion : Primarily renal excretion expected based on molecular weight.
- Toxicity : Preliminary studies indicate low toxicity to primary mammalian cells, enhancing its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
